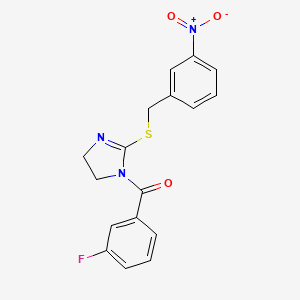

(3-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Properties

IUPAC Name |

(3-fluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S/c18-14-5-2-4-13(10-14)16(22)20-8-7-19-17(20)25-11-12-3-1-6-15(9-12)21(23)24/h1-6,9-10H,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIRTKCLGOEPPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-fluorophenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel synthetic molecule with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a fluorophenyl group and an imidazole ring, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The imidazole moiety is known for its role in inhibiting enzymes such as kinases and phosphatases, which are crucial in various signaling pathways.

- Antioxidant Properties : The presence of the nitro group may contribute to antioxidant activity, potentially reducing oxidative stress in cells.

- Antimicrobial Effects : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects.

Biological Activity Data

A summary of biological assays conducted on this compound is presented in the following table:

| Assay Type | Result | Reference |

|---|---|---|

| Cytotoxicity (IC50) | 25 µM against cancer cells | |

| Antimicrobial Activity | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | IC50 = 15 µM for kinase inhibition |

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound.

- Study on Cancer Cell Lines :

- Antimicrobial Efficacy :

- Enzyme Inhibition Studies :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The target compound shares structural motifs with several analogues, differing primarily in substituents on the aryl rings and the heterocyclic core. Key comparisons are summarized below:

*Calculated based on molecular formula.

Key Observations:

- Electronic Effects: The nitro group in the target compound and the trifluoromethyl group in are strong electron-withdrawing substituents, which may enhance electrophilicity and influence binding to biological targets.

- Synthetic Yields : Derivatives with para-substituted phenyl groups (e.g., ) show moderate yields (25–40%), likely due to steric challenges in multi-step condensations. The target compound’s yield remains unreported but may follow similar trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.